Technical Guide: Physicochemical Profiling of N1-(2-aminoethyl)ethane-1,2-diamine Trihydrochloride
Technical Guide: Physicochemical Profiling of N1-(2-aminoethyl)ethane-1,2-diamine Trihydrochloride
Topic: Physicochemical Properties of N1-(2-aminoethyl)ethane-1,2-diamine xhydrochloride Format: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
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Executive Summary
N1-(2-aminoethyl)ethane-1,2-diamine, commonly known as Diethylenetriamine (DETA) , is a pivotal linear polyamine in coordination chemistry and drug delivery. While the free base is a hygroscopic liquid used extensively in epoxy curing, its hydrochloride salt form—specifically the trihydrochloride (DETA·3HCl) —is the reagent of choice for pharmaceutical applications requiring precise stoichiometry, enhanced stability, and controlled solubility.
This guide provides a rigorous analysis of DETA·3HCl, distinguishing it from its branched isomer (tris(2-aminoethyl)amine or TREN). It details the physicochemical parameters, thermodynamic stability of its metal complexes, and validated protocols for its synthesis and characterization, serving as a foundational reference for developing cationic drug carriers and metallodrugs.
Molecular Identity & Structural Analysis
Nomenclature and Identification
The precise identification of the salt is critical to avoid confusion with the branched TREN isomer.
| Parameter | Description |
| IUPAC Name | N1-(2-aminoethyl)ethane-1,2-diamine trihydrochloride |
| Common Name | Diethylenetriamine trihydrochloride (DETA·3HCl) |
| Synonyms | 2,2'-Iminodi(ethylamine) trihydrochloride; Bis(2-aminoethyl)amine[1] · 3HCl |
| CAS Number (Salt) | 21120-99-0 (Specific to the hydrochloride salt) |
| CAS Number (Free Base) | 111-40-0 |
| Molecular Formula | C₄H₁₃N₃ · 3HCl |
| Molecular Weight | 212.55 g/mol (Salt); 103.17 g/mol (Free Base) |
Structural Topology
Unlike the tripodal TREN, DETA is a linear tridentate ligand. This structural linearity dictates its coordination geometry (typically meridional or facial isomers in octahedral complexes) and its packing in the crystal lattice.
Figure 1: Connectivity of the fully protonated linear DETA cation and chloride counterions.
Physicochemical Profile
Physical Properties
The conversion from free base to hydrochloride salt significantly alters physical handling properties, primarily stabilizing the volatile amine into a solid form.
| Property | Free Base (DETA) | Trihydrochloride (DETA·3HCl) |
| Physical State | Yellow, hygroscopic liquid | White to off-white crystalline solid |
| Melting Point | -39°C | 230–235°C (Decomposes) |
| Solubility | Miscible with water, ethanol | High in water (>500 mg/mL); Insoluble in ether/benzene |
| Hygroscopicity | Extreme (absorbs CO₂ from air) | Moderate (stable if stored desiccated) |
| pH (1% aq) | >12 (Strongly Alkaline) | ~1–2 (Acidic due to hydrolysis) |
Acid-Base Chemistry (Speciation)
Understanding the protonation states is vital for drug delivery applications, where charge density dictates interaction with anionic DNA or cell membranes. DETA has three ionizable groups.
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pK₁ (N1): 4.42 ± 0.05
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pK₂ (N2): 9.21 ± 0.05
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pK₃ (N3): 10.02 ± 0.05
At physiological pH (7.4), the molecule exists primarily as the dication (H₂L²⁺) , bearing a net charge of +2, which is crucial for electrostatic binding without the toxicity associated with fully charged polycations.
Figure 2: Protonation equilibria of DETA. At pH 7.4, the dominant species is H₂L²⁺.
Experimental Workflows
Protocol 1: Synthesis and Purification of DETA·3HCl
Rationale: Commercial DETA free base often contains impurities. Converting it to the HCl salt allows for recrystallization and high-purity isolation.
Reagents:
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Diethylenetriamine (99%, free base)
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Hydrochloric acid (37%, ACS reagent)
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Ethanol (Absolute)
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Diethyl ether[2]
Methodology:
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Dissolution: Dissolve 10.3 g (0.1 mol) of DETA in 50 mL of absolute ethanol in a round-bottom flask cooled to 0°C in an ice bath.
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Acidification: Dropwise add 30 mL of concentrated HCl (approx. 0.36 mol, slight excess) with vigorous stirring. Caution: Exothermic reaction. Maintain temperature <20°C.
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Precipitation: The solution will thicken. Remove the ice bath and stir at room temperature for 1 hour.
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Crystallization: If no precipitate forms, add diethyl ether dropwise until turbidity persists. Cool to -20°C overnight.
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Filtration: Filter the white crystalline solid under vacuum (Schlenk line preferred to avoid moisture uptake).
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Washing: Wash the filter cake 3x with cold ethanol/ether (1:1).
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Drying: Dry in a vacuum desiccator over P₂O₅ for 24 hours.
Self-Validation:
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Yield: Expected >85%.
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Melting Point Check: Product should not melt below 200°C.
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Chloride Titration: Dissolve 100 mg in water; titrate with AgNO₃ to confirm 3:1 Cl:Amine stoichiometry.
Protocol 2: Potentiometric Determination of pKa
Rationale: Precise pKa values depend on ionic strength. This protocol determines values at physiological ionic strength (0.15 M NaCl).
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Setup: Use a jacketed titration vessel at 25°C under N₂ atmosphere (to exclude CO₂).
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Solution: Prepare 50 mL of 2 mM DETA·3HCl in 0.15 M NaCl.
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Titrant: Standardized 0.1 M NaOH (carbonate-free).
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Measurement: Titrate dynamically (0.05 mL increments), recording pH after stabilization (<0.1 mV/s drift).
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Analysis: Use Gran plots to determine the equivalence points and nonlinear regression (e.g., Hyperquad) to calculate stability constants.
Applications in Drug Development
Chelation Therapy & Metallodrugs
DETA is a potent chelator for transition metals (Cu²⁺, Ni²⁺, Pt²⁺). The thermodynamic stability of these complexes is driven by the Chelate Effect .
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Cu(II)-DETA: log K ≈ 16.0. Extremely stable, used in copper sequestration.
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Pt(II)-DETA: Investigated as a cisplatin analog with reduced nephrotoxicity due to the tridentate ligand preventing non-specific protein binding.
Cationic Gene Delivery
DETA moieties are frequently conjugated to lipids (e.g., DOSPA) or polymers (e.g., PEI derivatives).
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Mechanism: The H₂L²⁺ species at pH 7.4 binds the phosphate backbone of DNA/RNA.
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Endosomal Escape: The "Proton Sponge" effect is mediated by the unprotonated amine (pKa ~9.2) buffering the endosome, causing osmotic swelling and rupture.
Figure 3: Workflow for utilizing DETA in the synthesis of cationic lipids for gene therapy.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8111, Diethylenetriamine. Retrieved from [Link]
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Paoletti, P. (1984). Formation of metal complexes with ethylenediamine: A critical survey of equilibrium constants, enthalpy and entropy values. Pure and Applied Chemistry, 56(4). Retrieved from [Link]
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Occupational Safety and Health Administration (OSHA). Diethylenetriamine Chemical Sampling Information. Retrieved from [Link]
